molecular formula C17H20O6 B2654543 Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-79-4

Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2654543
CAS RN: 314745-79-4
M. Wt: 320.341
InChI Key: VSKONEGOCOZGHK-UHFFFAOYSA-N
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Description

Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzofuran derivative and has shown promising results in various scientific studies.

Scientific Research Applications

1. Synthetic Organic Chemistry

Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate and its derivatives play a crucial role in synthetic organic chemistry. A study by Wakamatsu et al. (2000) demonstrated its use in isomerization reactions of olefins using a ruthenium catalyst. These reactions are pivotal for producing compounds with varied structures, essential in pharmaceuticals and material science (Wakamatsu et al., 2000).

2. Renewable Polymer Synthesis

In the context of renewable polymers, the compound has been investigated for its potential in producing biobased terephthalic acid precursors. Pacheco et al. (2015) explored its use in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for generating renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).

3. Nucleoside Analog Synthesis

In the field of nucleoside analogs, Robins et al. (2000) utilized a derivative of this compound for the synthesis of amide-linked oligoribonucleosides. These nucleoside analogs are fundamental in the development of antiviral and anticancer therapeutics (Robins et al., 2000).

4. Asymmetric Hydrogenation Catalysts

The compound has also been explored in the creation of asymmetric hydrogenation catalysts. Imamoto et al. (2012) reported its use in developing phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These catalysts are vital for producing chiral pharmaceuticals (Imamoto et al., 2012).

properties

IUPAC Name

methyl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-10-15(16(19)20-5)12-8-11(6-7-13(12)22-10)21-9-14(18)23-17(2,3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKONEGOCOZGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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